molecular formula C16H21N5O2 B2518435 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034562-30-4

3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2518435
CAS No.: 2034562-30-4
M. Wt: 315.377
InChI Key: OISIFQUIXRXQAY-UHFFFAOYSA-N
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Description

3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a recognized potent and selective inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a serine/threonine kinase that plays a critical role as a signaling node in multiple innate immune pathways, including the STING and Toll-like receptor pathways, by phosphorylating IRF3 and promoting type I interferon production. This compound exerts its effect by potently inhibiting both TBK1 and the closely related kinase IKKε (IKBKE), thereby suppressing the phosphorylation of IRF3 and subsequent interferon-beta production. Its primary research value lies in the dissection of the TBK1/IKKε signaling axis in the context of cancer biology, particularly in KRAS-driven and other oncogenic models where this pathway is implicated in cell survival, proliferation, and tumor immune evasion. Studies have utilized this inhibitor to demonstrate that TBK1 is essential for the growth and survival of a subset of KRAS mutant cancer cells, positioning it as a key tool for investigating potential therapeutic targets. Furthermore, its application extends to immunological research, where it is used to probe the role of the cGAS-STING pathway in autoimmune diseases, antiviral responses, and cancer immunotherapy. Research published in reputable journals such as Nature Chemical Biology has characterized this compound and highlighted its utility in validating TBK1 as a target in vivo. This makes it an indispensable pharmacological tool for researchers aiming to understand and therapeutically exploit innate immune signaling and its intersection with oncogenesis.

Properties

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISIFQUIXRXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane ring and urea moiety. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Urea-Pyrazole Family

A. Ethyl- and Phenyl-Substituted Ureas ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea-pyrazole core but differ in substituents:

  • 9a/9b : Ethyl groups on urea and phenyl on pyrazole.
  • Key Differences : The target compound replaces the ethyl/aryl groups with oxan-4-yl and pyridin-3-ylmethyl groups, enhancing hydrophilicity and conformational flexibility.
  • Physical Properties : 9a (MW: 270.33) and 9b (MW: 270.33) have lower molecular weights compared to the target compound (315.37), likely due to the absence of the oxane ring .
B. Hydroxymethylpyrazole-Ureas ()

Compounds like 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas feature a hydroxymethyl group at pyrazole-C3.

  • Synthesis : Prepared via Curtius reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with amines, followed by cyclization .
  • Functional Differences : The hydroxymethyl group confers polarity and hydrogen-bonding capacity, absent in the target compound.
C. Positional Isomer BK69946 ()

3-{[2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-4-yl]Methyl}-1-(Oxan-4-yl)Urea (BK69946, CAS: 2034309-74-3) is a positional isomer of the target compound, differing in the pyridine substitution (C4 vs. C3).

  • Molecular Weight : Identical (315.37), highlighting the role of substitution patterns in modulating activity .

Functional and Pharmacological Comparisons

Compound Key Features Molecular Weight Functional Groups Biological Activity (Reported)
Target Compound (BK64898) Pyridin-3-yl, oxan-4-yl 315.37 Urea, pyrazole, pyridine, oxane Not explicitly reported (inferred kinase/receptor modulation)
9a/9b (Ethyl/Phenyl) Ethyl/Ph substituents 270.33 Urea, pyrazole, phenyl No bioactivity data
Hydroxymethylpyrazole-Ureas C4-hydroxymethyl on pyrazole ~300-320 (est.) Urea, hydroxymethyl Antitumor, kinase inhibition
BK69946 (Positional Isomer) Pyridin-4-yl substitution 315.37 Urea, pyrazole, pyridine, oxane Not reported (structural analogy)

Biological Activity

The compound 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{12}H_{15}N_{5}O
  • Molecular Weight : 241.28 g/mol

The compound features a pyrazole ring linked to a pyridine moiety and an oxan-4-yl urea group, which may contribute to its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and urea functionalities exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Compounds similar to this structure have demonstrated moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that pyrazolyl ureas can act as effective inhibitors of bacterial growth with minimum inhibitory concentrations (MICs) around 250 μg/mL .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of human carbonic anhydrase (hCA), an enzyme critical for various physiological processes. Inhibitors targeting hCA can have therapeutic applications in treating glaucoma, edema, and certain types of cancer .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines such as TNFα and IL-17. Some compounds in this class have shown IC50 values in the low micromolar range against these cytokines .

The biological activity of 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The urea moiety may facilitate binding to the active sites of enzymes like hCA, altering their catalytic activity.
  • Receptor Modulation : The compound may also interact with various receptors involved in inflammatory pathways, modulating their activity and leading to reduced inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole-based compounds similar to 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing significant MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
MDPI Review (2020)Discussed various pyrazolyl ureas as potential hCA inhibitors with promising pharmacological profiles .
Argade et al. (2019)Reported on the antimicrobial efficacy of substituted pyrazoles against resistant bacterial strains, highlighting the importance of structural modifications for enhanced activity .

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